Cas no 1862549-05-0 (2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid)

2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid is a fluorinated thiophene derivative with a propanoic acid functional group, offering unique reactivity and stability due to the trifluoromethyl substituent. The compound is valuable in pharmaceutical and agrochemical research, where its structural features enable the modulation of physicochemical properties such as lipophilicity and metabolic stability. The trifluoromethyl group enhances electron-withdrawing effects, influencing binding interactions in bioactive molecules. Its thiophene core provides a versatile scaffold for further functionalization, making it useful in heterocyclic synthesis. This compound is typically employed as an intermediate in the development of novel active ingredients, particularly where fluorinated motifs are desired for improved efficacy or selectivity.
2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid structure
1862549-05-0 structure
Product name:2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid
CAS No:1862549-05-0
MF:C8H7F3O2S
MW:224.200191736221
CID:5696610
PubChem ID:126979090

2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(Trifluoromethyl)thiophen-3-yl]propanoicacid
    • 2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid
    • 1862549-05-0
    • EN300-1137983
    • 3-Thiopheneacetic acid, α-methyl-4-(trifluoromethyl)-
    • Inchi: 1S/C8H7F3O2S/c1-4(7(12)13)5-2-14-3-6(5)8(9,10)11/h2-4H,1H3,(H,12,13)
    • InChI Key: ZZUHAQABELRQSI-UHFFFAOYSA-N
    • SMILES: S1C=C(C(F)(F)F)C(=C1)C(C(=O)O)C

Computed Properties

  • Exact Mass: 224.01188512g/mol
  • Monoisotopic Mass: 224.01188512g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 65.5Ų

Experimental Properties

  • Density: 1.426±0.06 g/cm3(Predicted)
  • Boiling Point: 279.0±35.0 °C(Predicted)
  • pka: 4.10±0.13(Predicted)

2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1137983-10g
2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid
1862549-05-0 95%
10g
$4545.0 2023-10-26
Enamine
EN300-1137983-0.5g
2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid
1862549-05-0 95%
0.5g
$1014.0 2023-10-26
Enamine
EN300-1137983-1.0g
2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid
1862549-05-0
1g
$0.0 2023-06-09
Enamine
EN300-1137983-0.1g
2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid
1862549-05-0 95%
0.1g
$930.0 2023-10-26
Enamine
EN300-1137983-0.05g
2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid
1862549-05-0 95%
0.05g
$888.0 2023-10-26
Enamine
EN300-1137983-1g
2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid
1862549-05-0 95%
1g
$1057.0 2023-10-26
Enamine
EN300-1137983-2.5g
2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid
1862549-05-0 95%
2.5g
$2071.0 2023-10-26
Enamine
EN300-1137983-0.25g
2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid
1862549-05-0 95%
0.25g
$972.0 2023-10-26
Enamine
EN300-1137983-5g
2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid
1862549-05-0 95%
5g
$3065.0 2023-10-26

Additional information on 2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid

2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic Acid: A Comprehensive Overview

The compound with CAS No. 1862549-05-0, commonly referred to as 2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a thiophene ring substituted with a trifluoromethyl group and a propanoic acid moiety. The trifluoromethyl group is a key feature of this molecule, contributing to its distinct chemical properties and reactivity.

Recent studies have highlighted the potential of 2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid in drug discovery and development. Its ability to act as a building block for more complex molecules has made it a valuable intermediate in organic synthesis. Researchers have explored its role in the development of novel pharmaceutical agents, particularly in the areas of anti-inflammatory and antiviral therapies. The trifluoromethyl group plays a crucial role in enhancing the stability and bioavailability of the compound, making it an attractive candidate for further investigation.

In addition to its pharmacological applications, this compound has also been studied for its potential in materials science. The thiophene ring, with its aromaticity and electron-withdrawing substituents, has been utilized in the synthesis of advanced materials such as conductive polymers and organic semiconductors. The incorporation of the trifluoromethyl group into the thiophene ring has been shown to significantly influence the electronic properties of these materials, offering new possibilities for their application in electronic devices.

The synthesis of 2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid involves a series of well-established organic reactions. The process typically begins with the preparation of the thiophene derivative, followed by functionalization with the trifluoromethyl group. This is achieved through electrophilic substitution reactions, which are highly efficient due to the electron-deficient nature of the thiophene ring. The final step involves the introduction of the propanoic acid moiety, which can be accomplished through various methods such as oxidation or direct coupling reactions.

Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound. Researchers have explored the use of catalytic systems and environmentally friendly solvents to minimize waste and reduce the environmental impact of the synthesis process. These efforts have not only improved the efficiency of production but also contributed to the broader goal of creating more sustainable chemical processes.

The physical properties of 2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid are highly dependent on its molecular structure. The presence of the trifluoromethyl group imparts a significant degree of fluorine-based electron withdrawal, which affects both its solubility and thermal stability. This compound is known to exhibit good thermal stability under mild conditions, making it suitable for a wide range of applications.

In terms of biological activity, 2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid has shown promising results in preclinical studies. Its ability to modulate key cellular pathways has been extensively investigated, with particular focus on its potential as an anti-inflammatory agent. Recent research has demonstrated that this compound can effectively inhibit pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

The application of computational chemistry techniques has provided valuable insights into the molecular interactions and pharmacokinetics of this compound. Advanced molecular modeling tools have been used to predict its binding affinity to various drug targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have been instrumental in guiding further optimization efforts aimed at improving its therapeutic potential.

In conclusion, 2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a promising candidate for future innovations in drug discovery and materials science.

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